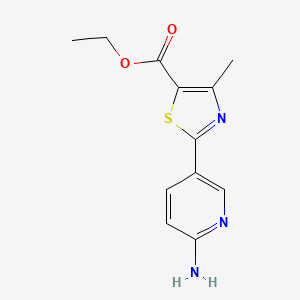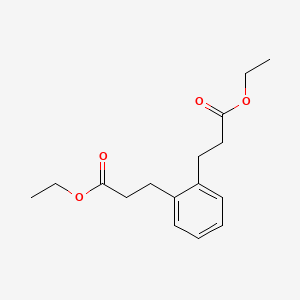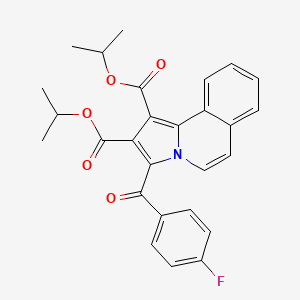
Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-Amino-5-pyridinyl)-4-méthylthiazole-5-carboxylate d'éthyle est un composé hétérocyclique qui a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses caractéristiques structurales uniques et de ses applications potentielles. Ce composé contient un cycle pyridine, un cycle thiazole et un groupe fonctionnel ester, ce qui en fait une molécule polyvalente pour les modifications chimiques et les études biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(2-Amino-5-pyridinyl)-4-méthylthiazole-5-carboxylate d'éthyle implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes:
Formation du cycle thiazole: Le cycle thiazole peut être synthétisé en faisant réagir des α-halocétones avec de la thiourée en conditions basiques.
Introduction du cycle pyridine: Le cycle pyridine est introduit par une réaction de substitution nucléophile impliquant la 2-amino-5-bromopyridine.
Estérification: L'étape finale implique l'estérification du groupe acide carboxylique avec de l'éthanol en présence d'un catalyseur tel que l'acide sulfurique.
Méthodes de production industrielle
La production industrielle du 2-(2-Amino-5-pyridinyl)-4-méthylthiazole-5-carboxylate d'éthyle peut impliquer l'optimisation de la voie de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à écoulement continu, le criblage à haut débit des catalyseurs et des techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-Amino-5-pyridinyl)-4-méthylthiazole-5-carboxylate d'éthyle subit diverses réactions chimiques, notamment:
Oxydation: Le groupe amino peut être oxydé en groupe nitro à l'aide d'oxydants tels que le permanganate de potassium.
Réduction: Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution: Le groupe ester peut subir des réactions de substitution nucléophile avec des nucléophiles tels que les amines pour former des amides.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Hydrogène gazeux avec du palladium sur carbone comme catalyseur.
Substitution: Ammoniac ou amines primaires dans un solvant organique tel que le dichlorométhane.
Produits majeurs
Oxydation: Formation de 2-(2-Nitro-5-pyridinyl)-4-méthylthiazole-5-carboxylate d'éthyle.
Réduction: Reformation de 2-(2-Amino-5-pyridinyl)-4-méthylthiazole-5-carboxylate d'éthyle.
Substitution: Formation de 2-(2-Amino-5-pyridinyl)-4-méthylthiazole-5-carboxamide d'éthyle.
Applications de la recherche scientifique
Le 2-(2-Amino-5-pyridinyl)-4-méthylthiazole-5-carboxylate d'éthyle a une large gamme d'applications dans la recherche scientifique:
Chimie: Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie: Étudié pour son potentiel comme ligand dans les dosages biochimiques et comme sonde pour l'étude des mécanismes enzymatiques.
Médecine: Investigé pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie: Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du 2-(2-Amino-5-pyridinyl)-4-méthylthiazole-5-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès du substrat et réduisant l'activité enzymatique. Les voies et les cibles moléculaires exactes peuvent varier en fonction de l'application spécifique et du contexte biologique.
Applications De Recherche Scientifique
Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Le 2-(2-Amino-5-pyridinyl)-4-méthylthiazole-5-carboxylate d'éthyle peut être comparé à d'autres composés similaires, tels que:
2-(2-Amino-5-pyridinyl)-4-méthylthiazole-5-carboxamide d'éthyle: Structure similaire mais avec un groupe amide au lieu d'un ester.
2-(2-Amino-5-pyridinyl)-4-méthylthiazole-5-carboxylate de méthyle: Structure similaire mais avec un ester méthylique au lieu d'un ester éthylique.
2-(2-Amino-5-pyridinyl)-4-éthylthiazole-5-carboxylate d'éthyle: Structure similaire mais avec un groupe éthyle sur le cycle thiazole au lieu d'un groupe méthyle.
Propriétés
Formule moléculaire |
C12H13N3O2S |
|---|---|
Poids moléculaire |
263.32 g/mol |
Nom IUPAC |
ethyl 2-(6-aminopyridin-3-yl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H13N3O2S/c1-3-17-12(16)10-7(2)15-11(18-10)8-4-5-9(13)14-6-8/h4-6H,3H2,1-2H3,(H2,13,14) |
Clé InChI |
CWRUODFZSADKPN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)C2=CN=C(C=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate](/img/structure/B11940804.png)

![3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B11940808.png)




![2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline](/img/structure/B11940834.png)




![1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11940871.png)

